molecular formula C12H16FNO B12912335 2-(Tert-butylamino)-1-(3-fluorophenyl)ethanone CAS No. 920804-05-3

2-(Tert-butylamino)-1-(3-fluorophenyl)ethanone

Cat. No.: B12912335
CAS No.: 920804-05-3
M. Wt: 209.26 g/mol
InChI Key: DBNVOHZGTSTJDK-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)-1-(3-fluorophenyl)ethanone is a substituted acetophenone derivative featuring a tert-butylamino group at the α-position and a fluorine atom at the 3-position of the phenyl ring. This compound is synthesized via nucleophilic substitution reactions, where brominated acetophenone intermediates are reacted with tert-butylamine in the presence of catalysts like potassium iodide (KI) under controlled temperatures (0–5°C) . Its structural framework is pivotal in medicinal chemistry, particularly as a precursor for β-agonists such as clenbuterol and bromoclenbuterol .

Key structural attributes:

  • Phenyl substituent: 3-Fluorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

920804-05-3

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-(tert-butylamino)-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C12H16FNO/c1-12(2,3)14-8-11(15)9-5-4-6-10(13)7-9/h4-7,14H,8H2,1-3H3

InChI Key

DBNVOHZGTSTJDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-1-(3-fluorophenyl)ethanone typically involves the reaction of 3-fluoroacetophenone with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butyl groups into various organic compounds in a more efficient and sustainable manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-1-(3-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(Tert-butylamino)-1-(3-fluorophenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The tert-butylamino group may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications References
2-(Tert-butylamino)-1-(3-fluorophenyl)ethanone 3-Fluorophenyl, tert-butylamino C₁₂H₁₅FNO Intermediate for β-agonists; enhanced steric bulk
2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone 3-Hydroxyphenyl, ethylamino C₁₀H₁₃NO₂ m.p. 203–205°C; used in analgesic studies
2-(tert-Butylamino)-1-(4-amino-3-bromo-5-chlorophenyl)ethanone 4-Amino-3-bromo-5-chlorophenyl, tert-butylamino C₁₂H₁₅BrClN₂O Precursor to bromoclenbuterol; halogenated for improved binding
1-(3-Tert-Butylphenyl)-2,2,2-trifluoroethanone 3-Tert-butylphenyl, trifluoroethyl C₁₂H₁₃F₃O Potent acetylcholinesterase inhibitor (IC₅₀ = 0.2 nM)
2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone 3-Fluorophenyl, 4-methylthiophenyl C₁₅H₁₃FOS High density (1.21 g/cm³); potential photodynamic agent
JWH-250 (1-Pentylindole-3-yl-2-(2-methoxyphenyl)ethanone) Indole-3-yl, 2-methoxyphenyl C₂₂H₂₅NO₂ Cannabinoid receptor agonist; illicit psychoactive effects

Substituent Effects on Physicochemical Properties

Amino Group Variations: tert-Butylamino (target compound): The bulky tert-butyl group reduces solubility in polar solvents but increases metabolic stability due to steric shielding . Ethylamino (C₁₀H₁₃NO₂): Smaller alkyl groups improve aqueous solubility (m.p. 203–205°C) but may reduce receptor selectivity .

Phenyl Ring Modifications :

  • Fluorine (3-position): Enhances electron-withdrawing effects, stabilizing the ketone group and influencing π-π stacking in receptor binding .
  • Halogens (Br, Cl) : In bromoclenbuterol precursors, bromine and chlorine atoms improve lipophilicity and target affinity .
  • Methylthio (4-position): Increases molar mass (260.33 g/mol) and alters UV absorption profiles, relevant in photodynamic therapy .

Biological Activity

2-(Tert-butylamino)-1-(3-fluorophenyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C12H16FNO
  • Molecular Weight : 201.26 g/mol
  • Functional Groups : Tert-butyl amine and ketone

This compound features a tert-butyl group which is known to influence its biological activity by enhancing lipophilicity, thus affecting its interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Enzymatic Activity : It has been studied for its ability to inhibit specific kinases such as p38α MAPK and JNK3, which are involved in inflammatory processes.
  • Antiparasitic Effects : The compound has shown potential in inhibiting Trypanosoma brucei, the causative agent of African sleeping sickness, indicating its utility in treating parasitic infections.

Inhibition of Kinases

The compound's inhibitory effects on kinases are significant. For instance, it has been demonstrated that modifications to the structure can shift selectivity from p38α MAPK to JNK3. The binding affinity and selectivity are influenced by the presence of the tert-butyl group, which alters the hydrophobic interactions within the enzyme's active site .

Antiparasitic Activity

In vitro studies have shown that this compound exhibits cytotoxicity against T. brucei at concentrations lower than 3.6 μM while remaining non-toxic to mammalian cells (Huh7). This selectivity is crucial for therapeutic applications .

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (nM)Selectivity
This compoundp38α MAPK150Moderate
This compoundJNK3200Moderate

IC50 values indicate the concentration required for 50% inhibition of enzyme activity.

Table 2: Antiparasitic Activity Against Trypanosoma brucei

CompoundStrain TestedIC50 (μM)Cytotoxicity (IC50 in Huh7)Selectivity Index (SI)
This compoundSTIB9000.632>100>158
Other AnaloguesVarious<0.5 - 42.7VariesVaries

Selectivity Index (SI) is calculated as the ratio of cytotoxicity IC50 to antiparasitic IC50.

Case Studies

  • Case Study on Inhibition Mechanism : A study demonstrated that structural modifications to the compound could enhance its inhibitory effect on JNK3 while maintaining a lower activity against p38α MAPK. This was attributed to changes in hydrophobic interactions within the enzyme's binding pocket .
  • Clinical Relevance in Antiparasitic Treatment : The compound was identified in high-throughput screenings as a promising lead against Trypanosoma brucei, showing potent activity with minimal toxicity to mammalian cells, making it a candidate for further development in treating African trypanosomiasis .

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